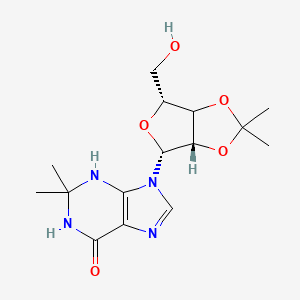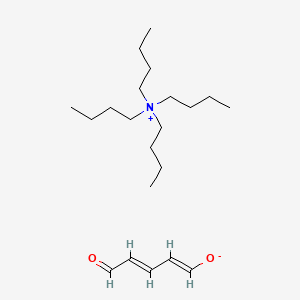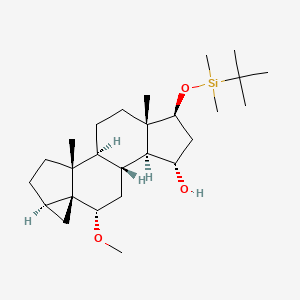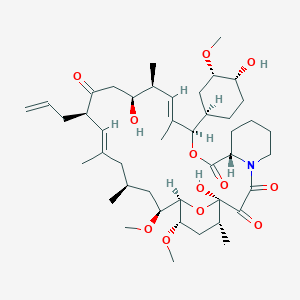
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” is a chemical compound with the molecular formula C15H22N4O5 and a molecular weight of 338.36 . It is available in a neat format .
Molecular Structure Analysis
The molecular structure of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” can be represented by the SMILES notation: CC1©NC(=O)c2ncn([C@@H]3OC@HC4OC©©O[C@H]34)c2N1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Dihydro-2,2-dimethyl-2’,3’-O-(1-isopropylidene)inosine” include a molecular weight of 338.36 . The compound is shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Photocycloaddition Studies
Photocycloaddition reactions involving similar compounds have demonstrated significant interest in understanding the regiospecific and stereospecific outcomes of these reactions under various conditions. For instance, the study by Margaretha et al. (2007) explores the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, showcasing the intricate behavior of these compounds under light irradiation and their potential in synthesizing new chemical entities (Margaretha, Schmidt, Kopf, & Sinnwell, 2007).
Antiviral Evaluation
Another fascinating area of research is the antiviral evaluation of nucleosides derived from thiouracils, which, through a series of regioselective alkylations, have shown moderate inhibition activity against Hepatitis B virus. This study by Abdel-Rahman et al. (2008) elucidates the synthesis and potential therapeutic applications of these novel nucleosides, highlighting the versatility of compounds related to 2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine in antiviral research (Abdel-Rahman, El-Etrawy, Abdel-Megied, Zeid, & El Ashry, 2008).
Conformational and Optical Properties
The conformational and optical properties of isopropylideneadenosines have been studied, comparing theoretical and experimental approaches to understand their absolute configurations and electronic absorption spectra. Ivanova and Spiteller's (2011) work provides insight into the structural characterization of these compounds, offering a foundation for drug discovery and design based on functionalized nucleosides (Ivanova & Spiteller, 2011).
Reaction with Tellurium Tetraiodide
Research by Kuhn et al. (2005) into the reaction between tellurium tetraiodide and 2,3-Dihydro-1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene presents an intriguing exploration of the formation of carbene adducts. This study underlines the potential of such compounds in creating new chemical structures with unique properties (Kuhn, Abu-Rayyan, Piludu, & Steimann, 2005).
Eigenschaften
IUPAC Name |
9-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2,2-dimethyl-1,3-dihydropurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-14(2)17-11-8(12(21)18-14)16-6-19(11)13-10-9(7(5-20)22-13)23-15(3,4)24-10/h6-7,9-10,13,17,20H,5H2,1-4H3,(H,18,21)/t7-,9?,10+,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXMFWLPRKEFFI-CXOKJZQJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]4C([C@H](O3)CO)OC(O4)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747644 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2,2-dimethyl-2',3'-O-(1-isopropylidene)inosine | |
CAS RN |
136207-52-8 |
Source


|
| Record name | 2,2-Dimethyl-9-[(3xi)-2,3-O-(1-methylethylidene)-beta-D-threo-pentofuranosyl]-1,2,3,9-tetrahydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B1147229.png)


![(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol](/img/structure/B1147237.png)





![5-BROMOBENZO[B]THIOPHENE](/img/structure/B1147249.png)